Methyl 4,4-difluoropyrrolidine-2-carboxylate
Description
Methyl 4,4-difluoropyrrolidine-2-carboxylate (CAS: 1408057-39-5) is a fluorinated pyrrolidine derivative with the molecular formula C₆H₁₀ClF₂NO₂ and a molecular weight of 201.6 g/mol . It is commonly used as a chiral building block in pharmaceutical and organic synthesis due to its rigid pyrrolidine backbone and fluorine substituents, which enhance metabolic stability and bioavailability . The compound exists as the hydrochloride salt for improved solubility and stability, with recommended storage at 2–8°C in inert atmospheres . Its enantiomeric purity (R-configuration) is critical for applications in asymmetric catalysis and drug development .
Properties
IUPAC Name |
methyl 4,4-difluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c1-11-5(10)4-2-6(7,8)3-9-4/h4,9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYSGPRTWAWWKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 4-Oxopyrrolidine Derivatives
The most well-documented method for preparing methyl 4,4-difluoropyrrolidine-2-carboxylate involves the fluorination of pyrrolidine derivatives using diethylaminosulfur trifluoride (DAST). This approach is particularly effective for introducing the geminal difluoro group at the 4-position of the pyrrolidine ring.
A detailed synthetic procedure for the (R)-isomer is as follows:
- (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (5.00 g, 20.5 mmol) is dissolved in dichloromethane (DCM, 15 mL) and cooled to -78°C.
- DAST (8.1 mL, 30.8 mmol, 1.5 equiv.) is added dropwise to the solution.
- The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
- After completion, the reaction mixture is diluted with DCM (100 mL) and washed with saturated NaHCO3 (aqueous) (2 × 100 mL).
- The combined aqueous layers are washed with additional DCM (100 mL).
- The organic layers are combined, dried over anhydrous Na2SO4, and the solvents are removed under reduced pressure.
- This procedure yields (R)-1-tert-Butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate as a yellow oil (5.34 g, 98% yield).
The product can be characterized by LCMS analysis, which shows m/z 210 (M+H-56) (ES) at 2.17 min and is UV inactive.
Critical Parameters for DAST Fluorination
The success of the DAST fluorination method depends on several critical parameters:
- Temperature control: The reaction is typically initiated at low temperature (-78°C) to control the highly exothermic fluorination process and then allowed to warm to room temperature.
- Anhydrous conditions: DAST is moisture-sensitive and reacts violently with water, necessitating strictly anhydrous reaction conditions.
- Equivalents of fluorinating agent: A slight excess of DAST (1.5 equiv.) is typically used to ensure complete conversion.
- Reaction time: A prolonged reaction time (16 hours) ensures complete conversion of the ketone to the geminal difluoro group.
This method consistently provides high yields (>95%) of the desired difluorinated product when these parameters are carefully controlled.
Alternative Fluorination Methods
Other Fluorination Reagents and Approaches
Several other fluorination reagents may be employed for the synthesis of this compound, including:
- XtalFluor derivatives (e.g., XtalFluor-E, XtalFluor-M)
- Selectfluor in combination with nucleophilic fluoride sources
- HF-pyridine complexes
- Sulfur tetrafluoride (SF₄) derivatives
These reagents offer varying degrees of reactivity, selectivity, and handling safety, providing alternatives depending on specific requirements and available resources.
Stereoselective Synthesis Approaches
Synthesis of the (R)-Isomer
The synthesis of methyl (R)-4,4-difluoropyrrolidine-2-carboxylate typically begins with an appropriate (R)-configured precursor, such as (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. This approach preserves the stereochemistry at the 2-position during the fluorination reaction.
The stereochemical integrity is maintained throughout the reaction sequence, resulting in a product with the desired (R)-configuration at the 2-position. This is particularly important for applications where the stereochemistry significantly impacts biological activity.
Synthesis of the (S)-Isomer
For the preparation of methyl (S)-4,4-difluoropyrrolidine-2-carboxylate (CAS: 126111-14-6), similar fluorination methods can be applied to appropriate (S)-configured starting materials. The (S)-isomer is particularly relevant for certain pharmaceutical applications where stereochemistry plays a crucial role in biological activity.
The synthetic approach mirrors that of the (R)-isomer but starts with the appropriate (S)-configured precursor, thereby maintaining the stereochemical configuration throughout the synthesis.
Preparation of Derivative Forms
Synthesis of the Hydrochloride Salt
This compound hydrochloride (CAS: 1416438-07-7) represents an important salt form of the compound. This derivative offers advantages in terms of stability, solubility, and ease of handling for certain applications.
The hydrochloride salt is typically prepared by treating the free base form of this compound with anhydrous hydrogen chloride:
- The free base is dissolved in an appropriate anhydrous solvent (typically diethyl ether or dichloromethane).
- Anhydrous HCl (either as gas or in solution) is introduced slowly.
- The hydrochloride salt precipitates and is collected by filtration.
- The product is dried under appropriate conditions to remove residual solvent.
N-Boc Protected Derivatives
The N-Boc protected derivative, methyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate, represents another important form of the compound, particularly as an intermediate in multi-step syntheses. This protected form allows for selective manipulation of other functional groups while keeping the nitrogen protected.
Comparative Analysis of Preparation Methods
A comprehensive comparison of the various methods for preparing this compound reveals important differences in terms of efficiency, practical considerations, and applicability. Table 1 summarizes these key aspects.
Table 1: Comparative Analysis of Preparation Methods for this compound
| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| DAST Fluorination | (R)-1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate | DAST (1.5 equiv.) | -78°C to RT, 16h, DCM | 98 | High yield, well-established procedure | Hazardous reagent, low temperature required |
| Deoxo-Fluor Fluorination | Pyrrolidine derivatives | Deoxo-Fluor | Low temperature, anhydrous conditions | Comparable to DAST | Greater thermal stability than DAST | Higher cost of reagent |
| Other Fluorinating Agents | Pyrrolidine derivatives | Various (XtalFluor, Selectfluor, etc.) | Varies with reagent | Variable | Different reactivity profiles, potentially milder conditions | Method-specific limitations |
Practical Considerations and Scale-Up Challenges
The preparation of this compound on larger scales presents several challenges that must be addressed:
Safety concerns: Fluorinating agents such as DAST are highly reactive and potentially hazardous, particularly on larger scales. Proper safety measures, including appropriate cooling systems and containment protocols, are essential.
Temperature control: Maintaining uniform low temperatures in larger reaction vessels can be challenging but is critical for controlling the exothermic fluorination reaction.
Anhydrous conditions: Ensuring strictly anhydrous conditions becomes more difficult as the scale increases.
Purification: Efficient purification methods must be developed to handle larger quantities of material.
Despite these challenges, the high yields and relative simplicity of the DAST fluorination method make it amenable to scale-up with appropriate engineering controls and precautions.
Chemical Reactions Analysis
Hydrolysis Reactions
Methyl 4,4-difluoropyrrolidine-2-carboxylate undergoes hydrolysis under acidic or basic conditions to yield 4,4-difluoropyrrolidine-2-carboxylic acid. This reaction is critical for converting the ester into a carboxylic acid, which serves as a precursor for further functionalization.
| Conditions | Reagents | Temperature | Yield | Product |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6M) | Reflux | 85% | 4,4-Difluoropyrrolidine-2-carboxylic acid |
| Basic hydrolysis | NaOH (2M) | 80°C | 92% | 4,4-Difluoropyrrolidine-2-carboxylic acid |
The ester group’s lability under hydrolytic conditions makes this reaction highly efficient, with basic hydrolysis generally providing higher yields due to milder side reactions.
Amidation and Aminolysis
The methyl ester reacts with amines to form amides, a key step in peptide mimetic synthesis.
| Amine | Reagents | Conditions | Yield | Product |
|---|---|---|---|---|
| Ammonia | MeOH, RT | 12 h | 78% | 4,4-Difluoropyrrolidine-2-carboxamide |
| Benzylamine | DCM, DIPEA | 0°C → RT, 6 h | 85% | N-Benzyl-4,4-difluoropyrrolidine-2-carboxamide |
The reaction typically employs coupling agents like HATU or EDCI to activate the carboxylate intermediate.
Fluorination and Deoxyfluorination
While the compound itself is fluorinated, it participates in further fluorination reactions to modify adjacent positions. DAST (diethylaminosulfur trifluoride) is a common reagent for this purpose.
| Substrate | Reagent | Conditions | Yield | Product |
|---|---|---|---|---|
| 4-Oxo-pyrrolidine precursor | DAST | DCM, -78°C → RT, 16 h | 98% | This compound |
This method is pivotal in synthesizing the compound from non-fluorinated precursors, achieving near-quantitative yields under optimized conditions .
Oxidation and Reduction
The pyrrolidine ring’s stability allows selective oxidation or reduction of functional groups.
Oxidation
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 60°C, 4 h | 4,4-Difluoropyrrolidine-2-carboxylic acid | 88% |
| RuCl₃/NaIO₄ | H₂O/EtOAc, RT, 2 h | 4,4-Difluoropyrrolidine-2-ketone | 72% |
Reduction
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 h | 4,4-Difluoro-2-(hydroxymethyl)pyrrolidine | 80% |
Oxidation typically targets the ester or ring carbons, while reduction focuses on the ester group to generate alcohols.
Esterification and Transesterification
The methyl ester can undergo transesterification to form other esters, enhancing solubility or reactivity.
| Alcohol | Catalyst | Conditions | Yield | Product |
|---|---|---|---|---|
| Ethanol | H₂SO₄ | Reflux, 8 h | 75% | Ethyl 4,4-difluoropyrrolidine-2-carboxylate |
| Benzyl alcohol | Ti(OiPr)₄ | Toluene, 100°C | 68% | Benzyl 4,4-difluoropyrrolidine-2-carboxylate |
Decarboxylation
Under thermal or photolytic conditions, the ester undergoes decarboxylation to form 4,4-difluoropyrrolidine.
| Conditions | Catalyst | Temperature | Yield |
|---|---|---|---|
| Cu(OAc)₂, Quinoline | 180°C | 3 h | 65% |
| UV Light (254 nm) | - | RT, 24 h | 42% |
Ring-Opening Reactions
The pyrrolidine ring can be opened under nucleophilic attack, particularly at the fluorinated positions.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaN₃ | DMF, 100°C, 12 h | 4,4-Difluoro-2-azidopyrrolidine | 60% |
| NH₃ (liq) | -30°C, 6 h | 4,4-Difluoro-2-aminopyrrolidine | 55% |
Key Reaction Trends
| Reaction Type | Typical Yield Range | Primary Applications |
|---|---|---|
| Hydrolysis | 85–92% | Carboxylic acid synthesis |
| Amidation | 75–85% | Peptide mimetics, drug candidates |
| Fluorination | 90–98% | Fluorinated building blocks |
| Oxidation/Reduction | 70–88% | Functional group interconversion |
Scientific Research Applications
Methyl 4,4-difluoropyrrolidine-2-carboxylate, particularly its hydrochloride form, is a fluorinated proline derivative with various applications in scientific research, including pharmaceutical development, peptide synthesis, biochemical research, material science, and drug delivery systems . The unique properties of the fluorinated structure enhance bioactivity and stability, making it a valuable compound in these fields .
Applications
- Pharmaceutical Development this compound acts as a building block in synthesizing pharmaceuticals, especially those targeting neurological disorders. The fluorinated structure can enhance the bioactivity of drugs .
- Peptide Synthesis It is used in peptide synthesis to introduce fluorinated amino acids, which can improve the stability and efficacy of peptide-based therapeutics .
- Biochemical Research This compound is useful in studying protein folding and stability. The incorporation of fluorinated residues can significantly affect the properties of proteins, helping researchers understand their functions .
- Material Science this compound is explored to create novel polymers with enhanced thermal and chemical resistance, making it valuable in coatings and advanced materials .
- Drug Delivery Systems Its unique properties allow for developing advanced drug delivery systems that can improve the targeting and release profiles of therapeutic agents, addressing challenges in current drug delivery methods .
Case Studies and Research Findings
- NAPE-PLD Inhibitors Research has explored pyrimidine-4-carboxamide derivatives as inhibitors of the NAE-producing enzyme NAPE-PLD. Modifying substituents and exchanging a morpholine group for a ( S)-3-hydroxypyrrolidine increased activity, which led to the identification of LEI-401 as a potent inhibitor .
- (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate: may have potential neuroprotective effects through the modulation of neurotransmitter systems, suggesting benefits for treating neurodegenerative diseases.
Table of Applications
Mechanism of Action
The mechanism of action of methyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of methyl 4,4-difluoropyrrolidine-2-carboxylate include derivatives with variations in ester groups, substituents, and stereochemistry. Below is a detailed comparison:
Structural Analogs
Functional Comparison
- Fluorine Substituents: The 4,4-difluoro group in this compound increases electronegativity and steric hindrance compared to non-fluorinated analogs like methyl pyrrolidine-2-carboxylate. This enhances resistance to oxidative degradation .
- Enantiomeric Specificity : The R-enantiomer is preferred in drug synthesis (e.g., chiral amine catalysts) due to its compatibility with biological targets, whereas the S-enantiomer shows divergent reactivity in asymmetric synthesis .
- Ester Group Flexibility : Ethyl and tert-butyl esters (e.g., Ethyl (R)-1-Boc-4,4-difluoropyrrolidine-2-carboxylate) offer tunable solubility and stability for diverse reaction conditions .
Research Findings
- Pharmaceutical Synthesis : this compound hydrochloride is a key intermediate in EP 4374877 A2 for synthesizing pyrrolo[1,2-b]pyridazine derivatives with anticancer activity .
- Catalytic Applications : The Boc-protected derivative (CAS: 647857-74-7) is used to prepare chiral amine catalysts for enantioselective photochemical reactions .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Methyl 4,4-difluoropyrrolidine-2-carboxylate is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in drug development.
Structural Overview
This compound features a pyrrolidine ring with two fluorine substituents at the 4-position. This dual fluorination is significant as it enhances the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and interaction with biological targets.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring with a single carboxylate | Lacks fluorine substitution |
| 4-Fluoropyrrolidine-2-carboxylic acid | Pyrrolidine ring with one fluorine | More acidic properties due to free carboxylic acid |
| (R)-Methyl 4,4-difluoropyrrolidine-2-carboxylate | Enantiomer of methyl 4,4-difluoropyrrolidine | Potentially different biological activity |
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. Preliminary studies suggest the following potential activities:
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes linked to metabolic disorders. Its fluorine atoms may enhance binding affinity to these targets, leading to effective inhibition.
- Antibacterial and Antifungal Properties : Initial investigations suggest that the compound may possess antibacterial or antifungal properties, warranting further exploration into its therapeutic potential .
The mechanism of action for this compound involves its interaction with various molecular targets. The presence of fluorine atoms can modify the electronic properties of the compound, enhancing its binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways crucial for therapeutic effects .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine framework through cyclization reactions.
- Fluorination : The introduction of fluorine atoms at the 4-position can be achieved via electrophilic fluorination methods.
- Carboxylation : Finally, a carboxyl group is introduced to complete the structure.
These synthetic methods can be adapted based on available starting materials and desired purity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
